molecular formula C11H16N2O4 B14467383 5-(2-Methylpropyl)-5-(2-oxopropyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 66164-03-2

5-(2-Methylpropyl)-5-(2-oxopropyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14467383
CAS No.: 66164-03-2
M. Wt: 240.26 g/mol
InChI Key: VZYWLBXUAAEJFW-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)-5-(2-oxopropyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)-5-(2-oxopropyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Methylpropyl)-5-(2-oxopropyl)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with enzymes and receptors. Its structural similarity to nucleotides makes it a candidate for investigating DNA and RNA interactions.

Medicine

Pharmaceutical research may explore this compound for its potential therapeutic properties. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)-5-(2-oxopropyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as replication, transcription, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methylpropyl)-5-(2-oxopropyl)pyrimidine-2,4,6(1H,3H,5H)-dione
  • 5-(2-Methylpropyl)-5-(2-oxopropyl)pyrimidine-2,4,6(1H,3H,5H)-thione

Uniqueness

Compared to similar compounds, 5-(2-Methylpropyl)-5-(2-oxopropyl)pyrimidine-2,4,6(1H,3H,5H)-trione may exhibit unique reactivity and stability due to the presence of specific functional groups

Properties

CAS No.

66164-03-2

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

5-(2-methylpropyl)-5-(2-oxopropyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H16N2O4/c1-6(2)4-11(5-7(3)14)8(15)12-10(17)13-9(11)16/h6H,4-5H2,1-3H3,(H2,12,13,15,16,17)

InChI Key

VZYWLBXUAAEJFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC(=O)C

Origin of Product

United States

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